molecular formula C10H14FNO2 B1446679 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol CAS No. 1511926-53-6

4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol

Cat. No.: B1446679
CAS No.: 1511926-53-6
M. Wt: 199.22 g/mol
InChI Key: NKQBJBXQCGYGKC-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol” is an organic compound . It contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aliphatic) .


Synthesis Analysis

A method for producing a similar compound, 4-(2’-methoxyethyl) phenol, involves brominating 4-hydroxyacetophenone to produce alpha-bromo-5-hydroxyacetophenone, then causing a methoxide-bromide exchange to produce alpha-methoxy-4-hydroxyacetophenone. This is then reduced with at least two equivalents of hydrogen per equivalent of alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst to directly produce 4-(2’-methoxyethyl)phenol .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 aromatic hydroxyl, and 1 ether (aliphatic) .


Chemical Reactions Analysis

Phenols, like the compound , are very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The molecular formula of the compound is C10H14FNO2 . Detailed physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.

Scientific Research Applications

  • High-Performance Liquid Chromatography Applications : One study investigated the use of a compound similar to 4-Fluoro-2-(((2-methoxyethyl)amino)methyl)phenol for labeling thiols in high-performance liquid chromatography (HPLC), demonstrating its potential in detecting and analyzing important biological molecules like glutathione and cysteine (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

  • Phenolic Compound Transformations : Another study explored the transformation of phenolic compounds, including fluorophenols which are structurally related to this compound, under methanogenic conditions. This research provides insights into the microbial processing and potential environmental fate of such compounds (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

  • Synthesis and Characterization in Chemistry : The synthesis and characterization of compounds with structures similar to this compound have been reported, highlighting their relevance in the development of new materials and potential applications in various chemical processes (Ajibade & Andrew, 2021).

  • Biocompatible Fluorescent and Colourimetric pH Sensors : Research has been conducted on aminoquinoline based pH sensors, which are structurally related to this compound, for potential biomedical applications including cancer cell discrimination (Mandal, Ghorai, Brandão, Pal, Karmakar, & Saha, 2018).

Future Directions

The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its future directions could involve further exploration of its potential uses in these fields.

Properties

IUPAC Name

4-fluoro-2-[(2-methoxyethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-14-5-4-12-7-8-6-9(11)2-3-10(8)13/h2-3,6,12-13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQBJBXQCGYGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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